3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione
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Overview
Description
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable methods such as the FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers. This method includes the functionalization of C(sp3)-H bonds and the construction of C-C and C-N bonds . Another industrial method involves the use of copper or iron-catalyzed aerobic oxidative carboamination of sp3 C-H bonds .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrrolo[1,2-a]quinoxaline system, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of human protein kinase CK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . It also interacts with 5-HT3 receptors, modulating neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Lacks the methoxybenzoyl group and trione moiety, resulting in different chemical and biological properties.
Indolo[1,2-a]quinoxaline: Contains an indole ring instead of a pyrrole ring, leading to variations in reactivity and applications.
Pyrazino[1,2-a]quinoxaline: Features a pyrazine ring, which alters its electronic and steric characteristics.
Uniqueness
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research and industrial applications .
Properties
CAS No. |
389574-76-9 |
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Molecular Formula |
C19H12N2O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C19H12N2O5/c1-26-11-8-6-10(7-9-11)16(22)14-15-18(24)20-12-4-2-3-5-13(12)21(15)19(25)17(14)23/h2-9H,1H3,(H,20,24) |
InChI Key |
KDHJLNLMIQWDLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O |
Origin of Product |
United States |
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